(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride
Description
(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride is a substituted methanamine derivative featuring two aryl groups: a 2-chlorophenyl and a 3-methoxyphenyl moiety. Its structure suggests possible interactions with neurotransmitter receptors, such as serotonin or norepinephrine receptors, due to similarities to known psychoactive arylalkylamines (e.g., sertraline) . However, direct pharmacological data for this compound remains sparse in the available literature.
Properties
IUPAC Name |
(2-chlorophenyl)-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO.ClH/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15;/h2-9,14H,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQOLQKGRGPIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
One of the most common approaches involves reductive amination of the corresponding benzaldehyde derivative with an amine source, followed by salt formation.
| Step | Description | Conditions | Notes | |
|---|---|---|---|---|
| 1 | Preparation of 2-chlorophenyl(3-methoxyphenyl)methanone (benzophenone derivative) | Friedel-Crafts acylation of 3-methoxybenzene with 2-chlorobenzoyl chloride in presence of AlCl3 | Controlled temperature (0–40°C), anhydrous solvent like dichloromethane | Provides ketone intermediate |
| 2 | Reductive amination of ketone with ammonia or amine | Reducing agents such as sodium borohydride or catalytic hydrogenation (e.g., Pd/C, H2) in protic solvent | Mild conditions to avoid over-reduction | Converts ketone to amine |
| 3 | Formation of hydrochloride salt | Treatment with HCl gas or HCl in methanol | Room temperature | Stabilizes amine as hydrochloride salt |
This method benefits from well-established Friedel-Crafts acylation chemistry and selective reduction steps, allowing for moderate to high yields and purity.
Nucleophilic Substitution Approach
Alternatively, the compound can be synthesized by nucleophilic substitution of a halogenated benzylamine intermediate:
| Step | Description | Conditions | Notes | |
|---|---|---|---|---|
| 1 | Synthesis of 3-methoxybenzylamine hydrochloride | Reduction of 3-methoxybenzaldehyde oxime or hydrazone derivatives | Use of hydrazine hydrate in ethanol at elevated temperature (~90°C) | Example from similar methoxyphenylmethanamine synthesis |
| 2 | Coupling with 2-chlorophenyl electrophile | Reaction with 2-chlorobenzyl chloride or related halide in presence of base (K2CO3, Cs2CO3) | Solvents: DMF, THF; Temperature: 20–130°C | Forms diarylmethanamine scaffold |
| 3 | Purification and salt formation | Acid treatment with HCl in methanol or water | Ambient conditions | Yields hydrochloride salt |
This route leverages the nucleophilicity of benzylamine derivatives and electrophilicity of chlorophenyl halides, with bases facilitating substitution.
Reaction Conditions and Optimization
- Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF). Mixtures can improve solubility and reaction rates.
- Temperature: Reactions are typically conducted between 0°C and 130°C depending on step, with lower temperatures preferred for sensitive intermediates.
- Bases: Potassium carbonate, cesium carbonate, triethylamine, or diisopropylethylamine are used to neutralize acids and promote substitution.
- Acids for Salt Formation: Hydrochloric acid (HCl) is the preferred acid for forming the hydrochloride salt, often delivered as HCl in methanol or aqueous solution.
Representative Data Table: Preparation Parameters
| Preparation Step | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts acylation | 2-chlorobenzoyl chloride, 3-methoxybenzene, AlCl3 | CH2Cl2 | 0–40 | 2–4 h | 70–85 | Anhydrous conditions essential |
| Reductive amination | Ketone, NH3 or amine, NaBH4 or H2/Pd-C | MeOH, EtOH | 25–60 | 3–6 h | 60–80 | Avoid over-reduction |
| Nucleophilic substitution | 3-methoxybenzylamine, 2-chlorobenzyl chloride, K2CO3 | DMF, THF | 20–130 | 4–12 h | 50–75 | Base selection critical |
| Salt formation | Amine, HCl (gas or solution) | MeOH, H2O | 20–25 | 1–2 h | >95 (pure salt) | Crystallization improves purity |
Research Findings and Notes
- The choice of base and solvent significantly affects the substitution reaction efficiency and product purity.
- Hydrochloride salt formation enhances compound stability, crystallinity, and ease of handling.
- Reaction scale-up requires careful temperature and solvent management to maintain yields.
- Alternative acids like trifluoroacetic acid (TFA) or sulfuric acid can be used but hydrochloride salt remains preferred for pharmaceutical applications.
- The reaction steps can be adapted to continuous flow processes for industrial synthesis, improving reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. Various methods can be employed, including:
- Refluxing in Solvents : The compound can be synthesized by refluxing the appropriate amine and phenolic derivatives in solvents such as dichloromethane or toluene, often in the presence of acids like hydrochloric acid for salt formation .
- Microwave-Assisted Synthesis : This method has been utilized to enhance yields and reduce reaction times, demonstrating efficiency in producing this compound with high purity .
Biological Activities
The biological activities of (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride have been investigated in several studies, revealing its potential as a pharmacologically active agent.
Anticancer Properties
Recent research has indicated that derivatives of this compound exhibit promising anticancer activities. For instance, studies have shown that certain analogs can selectively inhibit cancer cell proliferation, particularly against colorectal cancer cell lines (HCT-116) with IC50 values ranging from 7.1 to 11.9 μM/ml . The mechanism of action often involves inducing cell cycle arrest at the S and G2/M phases, highlighting its potential as a lead compound in cancer therapy.
Neuropharmacological Effects
There is also emerging evidence suggesting that (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride may influence neurotransmitter systems. Compounds with similar structures have been evaluated for their effects on serotonin and dopamine receptors, indicating potential applications in treating mood disorders and neurological conditions .
Case Study: Anticancer Activity
A study published in Nature explored the anticancer effects of various derivatives, including (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride. The study demonstrated that these compounds exhibited selective cytotoxicity against multiple cancer cell lines while sparing normal epithelial cells, suggesting a favorable therapeutic index .
Case Study: Synthesis Optimization
Research conducted by the Royal Society of Chemistry highlighted the optimization of synthesis routes for this compound using green chemistry principles. By employing microwave-assisted techniques, researchers achieved significant reductions in solvent use and reaction times while maintaining high yields .
Conclusion and Future Directions
The applications of (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride are diverse, spanning from synthetic methodologies to significant biological activities with potential therapeutic implications. Continued research into its mechanisms of action and synthesis optimization will be crucial for developing effective drugs based on this compound.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (μM/ml) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT-116 | 7.1 - 11.9 | Cell cycle arrest at S/G2-M phases |
| Neuropharmacological | Serotonin/Dopamine Receptors | Not specified | Modulation of neurotransmitter systems |
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its dual aryl substitution. Below is a comparison with key analogs:
Key Observations :
- Substituent Position : The 2-chloro and 3-methoxy groups in the target compound introduce steric and electronic effects distinct from analogs like bis(4-chlorophenyl)methanamine, which lacks a methoxy group and has symmetric substitution .
- Synthetic Accessibility : Simpler analogs (e.g., (3-methoxyphenyl)methanamine) are synthesized via transition metal-free catalytic reduction of primary amides with yields exceeding 80% . The target compound’s discontinued status suggests synthetic challenges or lower efficiency .
Pharmacological Potential
While direct activity data for (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride is unavailable, insights can be drawn from related compounds:
- Sertraline Hydrochloride : A structurally similar antidepressant (cis-1S-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine) demonstrates the importance of chloro-substituted aryl groups in serotonin reuptake inhibition .
- Arylamidine Derivatives: Compounds like (E)-1-(4-chlorophenyl)-N-((2-chlorophenyl)(piperazin-1-yl)methylene)methanamine hydrochloride (I-13) show dual serotonin/norepinephrine receptor activity, highlighting the role of chloro and methoxy groups in receptor binding .
Biological Activity
(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C14H14ClNO·HCl. Its unique structure, characterized by a chlorophenyl and a methoxyphenyl group, positions it as a compound of interest in pharmacological research. This article explores its biological activities, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The compound can be synthesized through the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylamine, followed by conversion to its hydrochloride form using hydrochloric acid. This synthesis route allows for the production of high-purity compounds suitable for biological testing.
The biological activity of (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, modulating their activity and eliciting biological responses. The precise pathways involved depend on the context of its application, which can vary across different studies.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing chlorophenyl and methoxy groups have been shown to induce apoptosis in cancer cell lines by disrupting microtubule dynamics .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| (2-Chlorophenyl)(3-methoxyphenyl)methanamine | MCF-7 | TBD | Microtubule destabilization |
| AK301 (analog) | HT29 | 0.5–1 | Mitotic arrest |
| Compound 9q | MDA-MB-231 | 23–33 | Apoptosis induction |
Anti-inflammatory Effects
Compounds similar to (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride have demonstrated anti-inflammatory properties by inhibiting transcription factors such as NF-κB and AP-1. These effects are critical in reducing inflammation in various pathological conditions .
Case Studies
- Study on Anticancer Activity : A study evaluating the effects of a related compound on colon cancer cells found that it significantly increased sensitivity to apoptotic signals, leading to enhanced cell death at low concentrations . This suggests that (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride may share similar properties.
- Inflammation Modulation : Another investigation highlighted the compound's potential in reducing TNF-α production in monocytes, indicating its role in modulating inflammatory responses .
Comparative Analysis
When compared to structurally similar compounds, (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride exhibits unique biological properties due to its specific substitution pattern. For example, compounds with reversed positions of the chlorophenyl and methoxy groups often display altered pharmacological profiles, emphasizing the importance of molecular configuration in determining biological activity.
Q & A
Basic: What established synthetic routes are available for (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride?
Answer:
A transition metal-free catalytic reduction method using an abnormal N-heterocyclic carbene (NHC)-based potassium complex has been validated for synthesizing structurally related methanamine hydrochlorides. The procedure involves reducing substituted benzamides (e.g., 2-chlorobenzamide or 3-methoxybenzamide) with pinacolborane (HBPin) in dry toluene at 2 mol% catalyst loading. The product is isolated as a hydrochloride salt with yields of 80–84% . Key steps include:
- Reaction setup : 0.5 mmol substrate, 2.0 mmol HBPin, 1.0 mL dry toluene.
- Workup : Acidic quenching followed by recrystallization.
- Validation : Confirmed via / NMR (e.g., δ 8.82 ppm for NH in DMSO-d) .
Advanced: How can researchers resolve discrepancies in NMR spectral data for this compound?
Answer:
Discrepancies in or NMR signals (e.g., NH proton broadening or unexpected splitting) can arise from:
- Purity issues : Trace solvents or byproducts may shift signals. Recrystallize the compound and reacquire spectra under standardized conditions (e.g., DMSO-d, 400 MHz) .
- Solvent effects : Compare data across solvents (e.g., DO vs. DMSO-d) to identify exchangeable protons.
- Dynamic processes : Temperature-dependent NMR can reveal conformational equilibria (e.g., restricted rotation in aryl groups).
Cross-reference with published spectra of analogous methanamine hydrochlorides (e.g., δ 39.3 ppm for CHNH in NMR) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- and NMR : Essential for confirming substitution patterns (e.g., integration of 2-chlorophenyl vs. 3-methoxyphenyl protons) and protonation states (NH signals at δ 8.82 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: 179.0252 for core structure) and isotopic patterns .
- Elemental Analysis : Quantifies chloride content (e.g., via ion chromatography) to confirm stoichiometry of the hydrochloride salt.
Advanced: How can reaction conditions be optimized to improve yield or enantiomeric purity?
Answer:
- Catalyst screening : Test alternative NHC ligands or alkali metal complexes to enhance stereoselectivity, as demonstrated in sertraline hydrochloride synthesis .
- Solvent optimization : Replace toluene with ethereal solvents (e.g., THF) to modulate reaction kinetics.
- Additives : Use chiral auxiliaries or phase-transfer catalysts to favor specific enantiomers.
- In situ monitoring : Employ FTIR or Raman spectroscopy to track borane consumption and adjust stoichiometry dynamically.
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<1 mg/mL at 25°C). Avoid chlorinated solvents due to potential byproduct formation .
- Stability : Store at -20°C under inert gas to prevent hygroscopic degradation. Aqueous solutions are stable for ≤24 hours at pH 4–6 .
Advanced: How can computational modeling guide the design of analogues for structure-activity studies?
Answer:
- Docking studies : Use software (e.g., AutoDock Vina) to predict binding affinities for targets like monoamine transporters or GPCRs.
- QSAR models : Correlate substituent effects (e.g., Cl vs. OCH positions) with biological activity using Hammett constants or DFT-calculated electronic parameters .
- Synthetic feasibility : Prioritize analogues with accessible precursors (e.g., commercially available benzamides) .
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste disposal : Collect in halogenated waste containers per local regulations.
Advanced: How can researchers address low reproducibility in scaled-up syntheses?
Answer:
- Process analytical technology (PAT) : Implement inline pH monitoring and turbidity sensors to control crystallization.
- Purification : Switch from recrystallization to column chromatography (e.g., silica gel, eluting with MeOH/CHCl) for higher-purity batches .
- Batch consistency : Pre-dry solvents and substrates to ≤50 ppm water content.
Basic: What are the key applications of this compound in current research?
Answer:
- Neuroscience : Investigated as a serotonin/norepinephrine reuptake inhibitor analogue due to structural similarity to sertraline .
- Chemical biology : Used as a building block for fluorescent probes targeting amine transporters .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) be incorporated for mechanistic studies?
Answer:
- Synthetic incorporation : Use -labeled benzamide precursors or -NHCl during salt formation.
- Applications : Track metabolic fate via LC-MS or elucidate reaction mechanisms (e.g., boron-mediated reduction pathways) .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
